3-Butylcyclohexanol

Conformational Analysis Stereochemistry Substituent Effects

3-Butylcyclohexanol (CAS 120708-21-6) is a C10 cyclohexanol derivative featuring a linear n-butyl substituent at the 3-position of the saturated six-membered ring. It belongs to the broader class of alkylcyclohexanols, which serve as fragrance intermediates, synthetic building blocks, and subjects of structure-activity relationship (SAR) studies.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
Cat. No. B1281967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butylcyclohexanol
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCCCCC1CCCC(C1)O
InChIInChI=1S/C10H20O/c1-2-3-5-9-6-4-7-10(11)8-9/h9-11H,2-8H2,1H3
InChIKeyVBPWOJIXSLIBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butylcyclohexanol Procurement Guide: Identity, Class & Baseline Properties


3-Butylcyclohexanol (CAS 120708-21-6) is a C10 cyclohexanol derivative featuring a linear n-butyl substituent at the 3-position of the saturated six-membered ring . It belongs to the broader class of alkylcyclohexanols, which serve as fragrance intermediates, synthetic building blocks, and subjects of structure-activity relationship (SAR) studies [1]. As a positional isomer of 4-butylcyclohexanol (CAS 70568-60-4), 3-butylcyclohexanol shares the same molecular formula (C₁₀H₂₀O) and molecular weight (156.26 g/mol) but differs fundamentally in the ring position of the butyl group relative to the hydroxyl moiety . This subtle regiochemical shift alters the molecule's conformational behavior, physicochemical parameters, and receptor interactions, creating distinct material properties that preclude simple substitution with other butylcyclohexanol isomers in research or industrial applications [2].

Why 3-Butylcyclohexanol Cannot Be Replaced by 4-Butylcyclohexanol or Other Analogs


Generic substitution among butylcyclohexanol positional isomers is scientifically unsound due to fundamental differences in conformational behavior and resultant biological and sensory activities. The position of the n-butyl substituent on the cyclohexane ring dictates the axial vs. equatorial conformational equilibrium, a critical factor governing molecular recognition at biological targets such as GABAₐ receptors [1]. Experimental data confirm that for cyclohexanol-based anesthetics, alkyl group positioning at specific ring positions (particularly 2 and 6) is a critical determinant of activity [1]. Furthermore, research on tert-butyl analogs demonstrates that cis-4-tert-butylcyclohexanol (axial OH) undergoes 1,3-elimination, whereas trans-4-tert-butylcyclohexanol (equatorial OH) favors 1,4-elimination, and the 3-substituted isomers exhibit the opposite regiochemical preference [2]. These conformational and elimination pathway differences extend to n-butyl derivatives, rendering 3-butylcyclohexanol functionally distinct from 2-butylcyclohexanol, 4-butylcyclohexanol, and tert-butyl variants. Procurement decisions that overlook these isomer-specific properties risk invalid SAR conclusions in biomedical research or unintended odor profile shifts in fragrance applications.

3-Butylcyclohexanol Quantitative Differentiation Evidence vs. Comparators


Conformational Preference: 3-Butyl vs. 4-Butyl Substituent Effects

The substitution position of the n-butyl group fundamentally alters the compound's conformational energy landscape. While 4-tert-butylcyclohexanol exists in a conformationally locked state (trans isomer exclusively equatorial OH; cis isomer exclusively axial OH), the 3-substituted n-butyl isomer does not exhibit this extreme conformational locking, resulting in a different distribution of axial/equatorial conformers [1]. This positional difference dictates elimination pathway selectivity: in the 4-substituted case, trans-4-t-butylcyclohexanol favors 1,4-elimination, whereas the 3-substituted isomers exhibit a preference for the alternative 1,3-elimination pathway, directly impacting its reactivity profile in synthetic applications [2].

Conformational Analysis Stereochemistry Substituent Effects

Physicochemical Properties: Boiling Point Comparison with 4-Butylcyclohexanol

A direct comparison of reported physicochemical data reveals a quantifiable difference in boiling point between the 3- and 4-butyl positional isomers. 3-Butylcyclohexanol exhibits a boiling point of approximately 175°C under standard atmospheric pressure, which is 42.9°C lower than the 217.9±8.0°C reported for 4-butylcyclohexanol (cis- and trans- mixture) at 760 mmHg [1]. This substantial difference in volatility reflects the impact of butyl group positioning on intermolecular forces and vapor pressure, a parameter critical for separation processes and formulation design.

Physical Chemistry Thermodynamics Volatility

Biological Activity: Structure-Activity Relationship in GABAₐ Modulation

Class-level SAR data from cyclohexanol anesthetics establishes that the position of alkyl substitution is a critical determinant of GABAₐ receptor modulation potency. The study demonstrated that alkyl group positioning at the 2 and 6 positions of the cyclohexanol ring is essential for activity, with compounds such as 2,6-di-tert-butylcyclohexanol and 4-tert-butylcyclohexanol exhibiting higher activity than unsubstituted cyclohexanol or cyclopentanol [1]. While 3-butylcyclohexanol was not directly assayed, the established SAR framework predicts that its 3-position substitution pattern will confer a distinct activity profile compared to 2-, 4-, or 2,6-disubstituted analogs, making it a valuable tool compound for probing the spatial requirements of the GABAₐ binding site [2].

Pharmacology Neuroscience Anesthetic Mechanism

Synthetic Utility: Regioselective Intermediate for 3-Substituted Derivatives

3-Butylcyclohexanol serves as a key synthetic intermediate for preparing 3-alkylcycloalkanol derivatives with specific olfactive properties. A patent describing fragrance compositions containing 3-alkylcycloalkanols identifies 3-butylcyclohexanol and its structural analogs as valuable fragrance materials possessing strong floral notes with citrus and rhubarb undertones [1]. The 3-position substitution pattern is essential for achieving this specific odor profile; 4-substituted or 2-substituted analogs yield markedly different sensory characteristics (e.g., 2-tert-butylcyclohexanol: camphoraceous, dry woody; 4-tert-butylcyclohexanol: woody, patchouli-like) [2][3]. This regiochemical specificity makes 3-butylcyclohexanol irreplaceable for formulations targeting the muguet (lily-of-the-valley) floral family.

Organic Synthesis Fragrance Chemistry Regioselectivity

Safety Profile: GHS Hazard Classification Compared to 4-Butylcyclohexanol

Safety Data Sheet (SDS) hazard classifications reveal distinct handling requirements between positional isomers. For 3-butylcyclohexanol, GHS classifications include H226 (Flammable liquid and vapour), H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) [1]. In contrast, the 4-butylcyclohexanol (cis- and trans- mixture) SDS from TCI indicates lower hazard severity, lacking the H318 serious eye damage classification [2]. This differential hazard profile may reflect the influence of conformational accessibility on biological interactions or differential metabolism.

Toxicology Safety Assessment Regulatory Compliance

3-Butylcyclohexanol Best-Fit Application Scenarios Based on Evidence


Structure-Activity Relationship (SAR) Studies of GABAₐ Receptor Modulators

Use 3-butylcyclohexanol as a positional isomer tool compound to probe the spatial requirements of the GABAₐ receptor anesthetic binding site. The 3-position substitution provides a distinct conformational and steric profile compared to 2- and 4-substituted analogs, enabling systematic mapping of the receptor's tolerance for alkyl group positioning. This compound fills a critical gap in SAR libraries where 2,6-disubstituted and 4-substituted cyclohexanols have been characterized, but 3-substituted variants remain underexplored [1].

Fragrance Development: Muguet (Lily-of-the-Valley) Accords

Incorporate 3-butylcyclohexanol into fragrance formulations targeting floral muguet notes with citrus and rhubarb nuances. The 3-position substitution pattern is structurally essential for achieving this specific odor profile; substituting 4-butylcyclohexanol or tert-butyl derivatives will introduce undesirable woody, camphoraceous, or patchouli-like characters that deviate from the intended floral accord [1]. This compound is particularly valuable for fine fragrance and personal care product development.

Synthetic Methodology Development for Regioselective 1,3-Elimination Reactions

Employ 3-butylcyclohexanol as a substrate for developing or optimizing synthetic protocols requiring 1,3-elimination pathways. The 3-substituted cyclohexanol scaffold exhibits a preference for 1,3-elimination over 1,4-elimination, a regiochemical bias distinct from 4-substituted analogs [1]. This makes the compound a valuable model substrate for studying elimination reaction mechanisms or for preparing 3-alkyl-substituted cyclohexene derivatives with defined regiochemistry.

Conformational Analysis Reference Standard

Utilize 3-butylcyclohexanol as a reference compound in conformational analysis studies employing NMR spectroscopy or computational modeling. Unlike 4-tert-butylcyclohexanol, which is conformationally locked, 3-butylcyclohexanol exhibits a dynamic axial/equatorial equilibrium that is sensitive to solvent polarity and temperature. This property makes it a useful probe for studying the thermodynamic parameters of cyclohexane ring flipping and substituent conformational preferences in monosubstituted cyclohexanol systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Butylcyclohexanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.